4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]TETRAHYDRO-1-PYRAZINYL ETHYL SULFONE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, a tetrahydropyrazinyl moiety, and an ethyl sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]TETRAHYDRO-1-PYRAZINYL ETHYL SULFONE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the difluoromethyl and dimethoxyphenyl groups, and the attachment of the tetrahydropyrazinyl and ethyl sulfone moieties. Common reagents used in these reactions include fluorinating agents, methoxy-substituted benzene derivatives, and sulfonating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]TETRAHYDRO-1-PYRAZINYL ETHYL SULFONE undergoes various chemical reactions, including:
Oxidation: The ethyl sulfone group can be oxidized to form sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The difluoromethyl and dimethoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, reduced pyrimidine derivatives, and substituted analogs with modified functional groups.
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]TETRAHYDRO-1-PYRAZINYL ETHYL SULFONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]TETRAHYDRO-1-PYRAZINYL ETHYL SULFONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics.
Uniqueness
4-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]TETRAHYDRO-1-PYRAZINYL ETHYL SULFONE is unique due to its combination of a pyrimidine ring, difluoromethyl and dimethoxyphenyl groups, and an ethyl sulfone moiety. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler compounds like dichloroaniline and sulfonamides.
Properties
Molecular Formula |
C19H24F2N4O4S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(4-ethylsulfonylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C19H24F2N4O4S/c1-4-30(26,27)25-9-7-24(8-10-25)19-22-14(12-15(23-19)18(20)21)13-5-6-16(28-2)17(11-13)29-3/h5-6,11-12,18H,4,7-10H2,1-3H3 |
InChI Key |
RIXUKYFPRORVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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